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Introduction
MOPAC (Molecular Orbital PACkage) is a semi-empirical quantum mechanics program widely

used for studying chemical reactions.[1][2] A key application of MOPAC is the calculation of

transition states, which are the highest energy points on a reaction coordinate, representing the

energy barrier of a reaction. Understanding the geometry and energy of the transition state is

crucial for elucidating reaction mechanisms, predicting reaction rates, and designing novel

catalysts or drugs.

This document provides a detailed tutorial on how to perform transition state calculations using

MOPAC. It covers the theoretical background, experimental protocols for locating and verifying

transition states, and methods for analyzing the results.

Theoretical Background
A transition state (TS) is a first-order saddle point on the potential energy surface.[3] This

means it is an energy maximum along the reaction coordinate and an energy minimum in all

other degrees of freedom. To confirm a calculated structure as a true transition state, two

conditions must be met:

The structure must be a stationary point on the potential energy surface, meaning the

gradient of the energy with respect to all atomic coordinates is zero.
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The Hessian matrix (the matrix of second derivatives of the energy) must have exactly one

negative eigenvalue.[4] This negative eigenvalue corresponds to an imaginary vibrational

frequency, which represents the motion along the reaction coordinate.[5]

MOPAC Keywords for Transition State Calculations
Several keywords in MOPAC are essential for locating and characterizing transition states. The

following table summarizes the most important ones:

Keyword Description

SADDLE
Locates a transition state between two given

geometries (reactant and product).

TS

Optimizes a transition state geometry. It is

typically used to refine an approximate TS

structure found using other methods.

FORCE

Calculates the vibrational frequencies of a

molecule. This is crucial for verifying a transition

state by checking for the presence of a single

imaginary frequency.

FORCETS

A faster alternative to FORCE for large systems,

as it only calculates the Hessian for the atoms

involved in the transition state.

IRC

Intrinsic Reaction Coordinate. This calculation

follows the reaction path from the transition

state down to the reactants and products,

confirming that the TS connects the desired

minima.

Experimental Protocols
The general workflow for a transition state calculation in MOPAC involves three main stages:

locating an approximate transition state, refining the transition state geometry, and verifying the

transition state.
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Protocol 1: Locating and Refining the Transition State
using SADDLE and TS
This protocol is suitable when the structures of the reactant and product are known.

Optimize Reactant and Product Geometries:

Create separate MOPAC input files for the reactant and product.

Use a geometry optimization keyword such as PM7 (or other semi-empirical methods like

AM1 or PM3) and EF (Eigenvector Following, the default optimizer).

Run the calculations to obtain the optimized geometries.

Perform a SADDLE Calculation:

Create a new input file for the SADDLE calculation.

The input file must contain the geometries of both the reactant and the product. The two

geometries are separated by a blank line. It is crucial that the atom ordering is identical in

both geometries.

The keyword line should include SADDLE and the desired semi-empirical method (e.g.,

PM7 SADDLE).

Run the SADDLE calculation. The output will provide an approximate geometry for the

transition state.

Refine the Transition State Geometry with TS:

Take the approximate transition state geometry from the SADDLE output.

Create a new input file with this geometry.

Use the TS keyword along with the chosen semi-empirical method (e.g., PM7 TS).

Run the calculation to obtain a refined transition state structure.
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Protocol 2: Verifying the Transition State using FORCE
Once a refined transition state geometry is obtained, it must be verified.

Set up a FORCE Calculation:

Use the optimized transition state geometry from the TS calculation.

Create an input file with the FORCE keyword (e.g., PM7 FORCE).

For larger molecules, FORCETS can be used to speed up the calculation by only

considering the atoms involved in the reaction.

Analyze the Output:

Examine the vibrational frequencies in the output file.

A true transition state will have exactly one imaginary frequency, which is printed as a

negative number.

If there are no imaginary frequencies, the structure is a minimum, not a transition state. If

there is more than one, it is a higher-order saddle point and not a true transition state for a

simple reaction.

Protocol 3: Confirming the Reaction Path using IRC
The Intrinsic Reaction Coordinate (IRC) calculation ensures that the found transition state

connects the intended reactant and product.

Perform IRC Calculations:

Use the verified transition state geometry.

Two separate IRC calculations are needed: one for the forward direction and one for the

reverse direction.

The keyword IRC=1 calculates the path in the forward direction, while IRC=-1 calculates it

in the reverse direction. A FORCE calculation must be performed before the IRC
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calculation, or the RESTART keyword should be used if a FORCE calculation was already

done and the results were saved.

The input file should look like: PM7 IRC=1 RESTART for the forward direction and PM7

IRC=-1 RESTART for the reverse direction.

Analyze the Reaction Path:

The output of the IRC calculations will provide a series of geometries along the reaction

path.

Verify that the final geometries of the forward and reverse IRC calculations correspond to

the expected product and reactant, respectively.

Data Presentation
The quantitative data obtained from MOPAC calculations should be summarized for clear

comparison.

Table 1: Calculated Heats of Formation and Activation Energy

Species MOPAC Method
Heat of Formation
(kcal/mol)

Reactant PM7 Value

Product PM7 Value

Transition State PM7 Value

Activation Energy PM7
(TS Heat of Formation) -

(Reactant Heat of Formation)

Reaction Energy PM7
(Product Heat of Formation) -

(Reactant Heat of Formation)

Table 2: Key Geometrical Parameters of the Transition State

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Reactant (Å) Transition State (Å) Product (Å)

Bond being broken Value Value Value

Bond being formed Value Value Value

Other relevant

distances/angles
Value Value Value

Table 3: Vibrational Frequencies of the Transition State

Mode Frequency (cm⁻¹) Description

1 Negative Value
Imaginary frequency (reaction

coordinate)

2 Positive Value Vibrational mode

3 Positive Value Vibrational mode

... ... ...

Mandatory Visualization
Workflow for Transition State Calculation
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Overall Workflow for Transition State Calculation in MOPAC
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Caption: Workflow for MOPAC transition state calculations.
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Conceptual Diagram of a Reaction Coordinate
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Caption: A typical reaction coordinate energy profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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